2-((2,6-Dichlorophenyl)amino)benzaldehyde is primarily encountered in scientific research as an impurity in the production of the anti-inflammatory drug diclofenac. [, ] The presence and concentration of this impurity is crucial for ensuring the safety and quality of the final pharmaceutical product. [] Researchers develop and employ analytical methods to detect and quantify this impurity in diclofenac, ensuring adherence to regulatory guidelines. []
2-((2,6-Dichlorophenyl)amino)benzaldehyde is an organic compound with the molecular formula C₁₃H₉Cl₂N O. It features a benzaldehyde functional group attached to an amino group, which is further substituted with a dichlorophenyl moiety. This compound is recognized as an impurity associated with Diclofenac Sodium, a widely used non-steroidal anti-inflammatory drug. The presence of chlorine atoms in the structure enhances its biological activity and potential pharmacological properties .
The reactivity of 2-((2,6-Dichlorophenyl)amino)benzaldehyde can be attributed to its functional groups. Key reactions include:
2-((2,6-Dichlorophenyl)amino)benzaldehyde exhibits notable biological activity due to its structural similarity to Diclofenac. Studies indicate that it may possess anti-inflammatory and analgesic properties. Its chlorine substituents contribute to enhanced interactions with biological targets, potentially influencing enzyme inhibition and receptor binding .
Several methods have been developed for synthesizing 2-((2,6-Dichlorophenyl)amino)benzaldehyde:
The primary application of 2-((2,6-Dichlorophenyl)amino)benzaldehyde is as a pharmaceutical impurity standard in quality control and analytical chemistry related to Diclofenac Sodium production. Its role in research includes studying structure-activity relationships in drug design and development . Additionally, it serves as a precursor in organic synthesis for developing new pharmaceutical agents.
Interaction studies involving 2-((2,6-Dichlorophenyl)amino)benzaldehyde focus on its binding affinity and inhibitory effects on various enzymes and receptors. Research suggests that this compound may interact with cyclooxygenase enzymes, similar to its parent compound Diclofenac, contributing to its anti-inflammatory effects. Further studies are necessary to elucidate the complete mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 2-((2,6-Dichlorophenyl)amino)benzaldehyde. Notable examples include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diclofenac Sodium | C₁₄H₁₁Cl₂N O₂ | Non-steroidal anti-inflammatory drug |
4-Amino-3-chloro-benzaldehyde | C₇H₆ClN O | Contains an amino group and a chlorine atom |
4-Chloroaniline | C₆H₄ClN | Simple aromatic amine with one chlorine substituent |
3-(4-Chlorophenyl)aniline | C₁₂H₁₀ClN | Aromatic amine with a para-chloro substituent |
Uniqueness: The unique aspect of 2-((2,6-Dichlorophenyl)amino)benzaldehyde lies in its specific dichloro substitution pattern on the phenyl ring, which influences its biological activity and chemical reactivity compared to other similar compounds. Its role as an impurity standard for Diclofenac Sodium further emphasizes its significance in pharmaceutical chemistry .